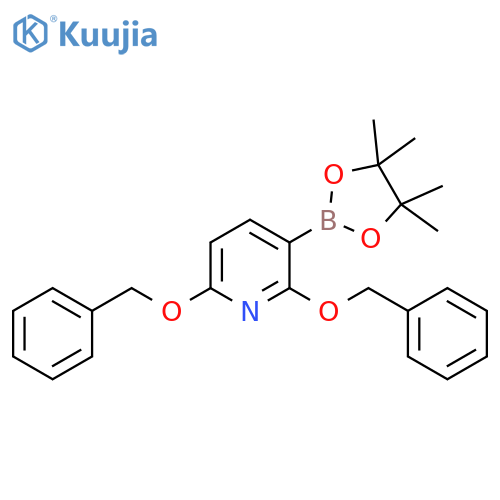

Cas no 2152673-80-6 (Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)

Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pyridine

- SY326738

- 2,6-Dibenzyloxypyridin-3-boronic acid pinacol ester

- 2,6-Bis(benzyloxy)pyridine-3-boronic Acid Pinacol Ester

- E71855

- 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- PS-19145

- CS-0369276

- 2,6-dibenzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- DB-163554

- 2152673-80-6

- C25H28BNO4

- MFCD34182898

-

- インチ: 1S/C25H28BNO4/c1-24(2)25(3,4)31-26(30-24)21-15-16-22(28-17-19-11-7-5-8-12-19)27-23(21)29-18-20-13-9-6-10-14-20/h5-16H,17-18H2,1-4H3

- InChIKey: WPHHXAQXUQVEHH-UHFFFAOYSA-N

- SMILES: C1(OCC2=CC=CC=C2)=NC(OCC2=CC=CC=C2)=CC=C1B1OC(C)(C)C(C)(C)O1

計算された属性

- 精确分子量: 417.2111385g/mol

- 同位素质量: 417.2111385g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 31

- 回転可能化学結合数: 7

- 複雑さ: 544

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8Ų

Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1233928-25g |

2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 95% | 25g |

$135 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439946-100mg |

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 98% | 100mg |

¥114 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439946-1g |

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 98% | 1g |

¥332 | 2023-04-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439946-10g |

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 98% | 10g |

¥3108 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1299178-5G |

2,6-dibenzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 97% | 5g |

$205 | 2023-09-03 | |

| eNovation Chemicals LLC | Y1233928-10g |

2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 95% | 10g |

$90 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1439946-5g |

2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 98% | 5g |

¥1778 | 2023-04-14 | |

| eNovation Chemicals LLC | Y1233928-100g |

2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 95% | 100g |

$310 | 2024-06-05 | |

| Aaron | AR01KATG-250g |

2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 97% | 250g |

$641.00 | 2023-12-14 | |

| eNovation Chemicals LLC | Y1299178-25g |

2,6-dibenzyloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

2152673-80-6 | 97% | 25g |

$135 | 2025-02-20 |

Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 関連文献

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

6. Back matter

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-に関する追加情報

Comprehensive Analysis of Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 2152673-80-6)

The compound Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- (CAS No. 2152673-80-6) is a highly specialized boron-containing pyridine derivative that has garnered significant attention in recent years due to its unique structural properties and potential applications in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of heterocyclic boronic esters, which are widely recognized for their versatility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery and polymer chemistry.

One of the most intriguing aspects of CAS No. 2152673-80-6 is its dual-functional pyridine scaffold, which combines both electron-donating and electron-withdrawing moieties. The presence of 2,6-bis(phenylmethoxy) groups enhances steric hindrance while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety provides exceptional stability under various reaction conditions. Researchers have noted its potential as a key intermediate in the synthesis of N-heterocyclic compounds, particularly those targeting kinase inhibitors and bioconjugates.

Recent studies highlight the growing demand for boron-based building blocks like Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- in proteolysis-targeting chimera (PROTAC) development. This aligns with the current industry focus on targeted protein degradation therapies, where such compounds serve as linker components due to their balanced hydrophobicity and metabolic stability. The compound's boronate ester group also shows promise in bioorthogonal chemistry, enabling selective labeling in live-cell imaging applications.

From a synthetic chemistry perspective, the CAS 2152673-80-6 compound demonstrates remarkable regioselectivity in palladium-catalyzed reactions. Its sterically hindered pyridine core prevents unwanted side reactions while maintaining reactivity at the boron-substituted position. This characteristic has made it valuable for constructing axially chiral biaryls, which are crucial in developing asymmetric catalysts and optically active materials. The compound's thermal stability (up to 180°C in inert atmosphere) further expands its utility in high-temperature polymerization processes.

In the context of green chemistry trends, researchers are investigating CAS No. 2152673-80-6 as a potential atom-economical reagent. Its ability to participate in one-pot multicomponent reactions reduces synthetic steps and waste generation. The phenylmethoxy groups can be selectively cleaved under mild conditions, enabling sequential functionalization strategies that align with sustainable pharmaceutical manufacturing principles. These attributes position the compound as a candidate for flow chemistry applications where process intensification is prioritized.

The spectroscopic characterization of Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- reveals distinctive 11B NMR signals at 30-32 ppm (characteristic of sp2-hybridized boron) and aromatic proton patterns confirming its structural integrity. Advanced X-ray crystallography studies show a planar pyridine ring with orthogonal benzyl groups, creating a unique molecular architecture that influences both its solid-state packing and solution-phase behavior. These structural insights are driving innovation in crystal engineering and supramolecular chemistry applications.

Emerging applications in electronic materials have brought new attention to CAS 2152673-80-6. Its extended π-conjugation system and boron-mediated charge delocalization make it a candidate for organic semiconductors and electroluminescent materials. Recent patents describe its incorporation into host materials for OLED devices, where the pyridine-boronate combination improves electron transport properties while maintaining high thermal decomposition thresholds. This dual functionality addresses a critical need in flexible electronics development.

Quality control protocols for Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involve HPLC purity analysis (>98% by area normalization) and residual solvent monitoring according to ICH guidelines. The compound's stability under accelerated degradation conditions (40°C/75% RH for 3 months) supports its use in long-term storage scenarios. These pharmaceutical-grade specifications make it suitable for GMP-compliant synthesis of advanced intermediates.

Future research directions for CAS No. 2152673-80-6 include exploration of its biomedical potential as a boron neutron capture therapy (BNCT) agent and development of water-soluble prodrug derivatives. The compound's structure-activity relationships are being mapped against various biological targets, with preliminary data suggesting interesting selectivity profiles in enzyme inhibition assays. These developments position Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- as a multifaceted tool in both chemical biology and medicinal chemistry innovation.

2152673-80-6 (Pyridine, 2,6-bis(phenylmethoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-) Related Products

- 1030440-13-1(5-Bromo-2-(2-methoxyethoxy)-N,N-dimethylbenzamide)

- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)

- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)

- 728911-52-2(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene])

- 2228337-10-6(1-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)cyclopropylethan-1-one)

- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)

- 153408-28-7((R)-Azelastine Hydrochloride)

- 886761-86-0(5-bromo-3-fluoro-2-methyl-aniline)

- 2126160-54-9(4,4,7-trimethylazepan-2-one)